References:* [] https://www.semanticscholar.org/paper/f2b65fa084cce8cc764eac4f98587f676cc716e7 * [] https://www.semanticscholar.org/paper/e6ff043d31c2f758b8346ca0c2a54fed68f0a74f * [] https://www.semanticscholar.org/paper/819b58e92eda1e4e851b8b0e718275b108da0b2e * [] https://www.semanticscholar.org/paper/050f8da33a8df0997298e15d34886945de07f2d4 * [] https://www.semanticscholar.org/paper/cef99b49279049369354087891267650ad822cf4 * [] https://www.semanticscholar.org/paper/06275da8fe0dd265622297281803908d22a10b24
HIV Protease Substrate IV is derived from research focused on understanding the specificity and kinetics of HIV-1 protease. It is utilized primarily in biochemical assays to measure protease activity and evaluate potential inhibitors. The substrate belongs to a broader category of compounds used in HIV research, particularly those aimed at elucidating the mechanisms of viral replication and resistance to antiretroviral therapies .
The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The general method includes:
Specific parameters such as temperature, reaction time, and solvent composition are optimized to enhance yield and purity .
HIV Protease Substrate IV is characterized by a specific sequence of amino acids that mimic the natural substrates of HIV-1 protease. The molecular structure typically includes:
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformation and interaction with the enzyme .
HIV Protease Substrate IV undergoes specific cleavage reactions when incubated with HIV-1 protease. The key reactions involve:
These reactions are typically monitored using chromatographic techniques to separate substrate from cleavage products .
The mechanism of action for HIV Protease Substrate IV involves its interaction with HIV-1 protease:
This mechanism highlights the specificity of HIV-1 protease for its substrates and provides a basis for designing inhibitors that can effectively block this enzymatic activity .
HIV Protease Substrate IV exhibits several notable physical and chemical properties:
These properties are critical for its use in laboratory settings where precise measurements are necessary .
HIV Protease Substrate IV has several significant applications in scientific research:
These applications underscore its importance in both basic research and therapeutic development aimed at combating HIV infection .
HIV-1 protease (PR) is an aspartyl protease dimer essential for viral infectivity. Each monomer contributes 99 amino acids, forming a symmetric active site characterized by the catalytic triad Asp-Thr-Gly (Asp25, Thr26, Gly27) [3] [4]. The enzyme functions as a maturation catalyst: Following viral assembly, PR cleaves Gag and Gag-Pol polyproteins at nine specific sites to liberate functional structural proteins (e.g., matrix, capsid) and enzymes (e.g., reverse transcriptase, integrase) [1] [4]. Without PR-mediated proteolysis, viral particles remain non-infectious due to defective maturation [4].
Dimerization is a prerequisite for PR activity. Initially embedded within the Gag-Pol polyprotein, PR undergoes autocatalytic processing: Intramolecular cleavage at its N-terminal p6pol-PR site precedes dimerization and full activation, enabling intermolecular cleavage at the C-terminal PR-reverse transcriptase site [3] [4]. This precise activation mechanism ensures temporal control of polyprotein processing during virion budding [1].
Table 1: Key Features of HIV-1 Protease
Property | Description | Functional Significance |
---|---|---|
Structure | Homodimer (22 kDa total); each monomer: 99 residues | Dimerization creates the catalytic active site |
Catalytic Triad | Asp25-Thr26-Gly27 (per monomer) | Asp25 residues mediate nucleophilic hydrolysis of peptide bonds |
Activation Mechanism | Autocatalytic cleavage from Gag-Pol polyprotein | Ensures precise timing of viral maturation |
Functional Consequence | Cleavage at 9 sites in Gag/Gag-Pol polyproteins | Generates infectious viral particles |
HIV-1 protease recognizes and hydrolyzes peptide bonds within Gag and Gag-Pol polyproteins at nine conserved sites. These sites are denoted using the Schechter and Berger convention: Positions P4–P4' span the substrate sequence, with cleavage occurring between the P1 and P1' residues [2]. Substrate specificity is complex but favors:
The catalytic mechanism involves a concerted nucleophilic attack: A water molecule activated by deprotonated Asp25 attacks the carbonyl carbon of the scissile bond, while the adjacent protonated Asp25 donates a proton to the leaving amine group. This results in hydrolytic cleavage of the peptide bond [3] [4].
Table 2: Characterized HIV-1 Protease Cleavage Sites in Gag/Gag-Pol
Cleavage Site | Polyprotein Region | Sequence (P4–P4') | P1/P1' Residues | Functional Proteins Released |
---|---|---|---|---|
MA/CA | Gag | VSQNY↓PIVQ | Tyr/Pro | Matrix (MA), Capsid (CA) |
CA/p2 | Gag | KARVL↓AEAMS | Leu/Ala | Capsid (CA), Spacer peptide p2 |
p2-NC | Gag | ATIM↓MQRGN | Met/Met | Spacer p2, Nucleocapsid (NC) |
p1-p6 | Gag | RQAN↓FLGKI | Asn/Phe | Spacer p1, p6 |
PR-RT | Gag-Pol | SFNF↓PQITL | Phe/Pro | Protease (PR), Reverse Transcriptase (RT) |
RT-RH | Gag-Pol | TLNF↓PISPW | Phe/Pro | Reverse Transcriptase (RT), RNase H (RH) |
RH-IN | Gag-Pol | LNFP↓ISPI | Pro/Ile | RNase H (RH), Integrase (IN) |
NC-p1 | Gag | QVRD↓TNFAL | Asp/Thr | Nucleocapsid (NC), Spacer p1 |
SP1-NC | Gag (Subtype C/A) | AETF↓YVDGA | Phe/Tyr | Spacer peptide 1 (SP1), Nucleocapsid (NC) |
Substrate IV (sequence: Arg-Glu-Thr-Ile-Nle-Phe-Gln-Arg, where Nle = Norleucine) is a synthetic decapeptide mimicking natural HIV-1 protease cleavage sites. Its design and research significance include:
Table 3: Key Characteristics of HIV Protease Substrate IV
Property | Description | Research Utility |
---|---|---|
Sequence | Arg-Glu-Thr-Ile-Nle-Phe-Gln-Arg (P4–P4') | Mimics natural cleavage specificity; Nle enhances hydrophobicity at P1 |
Cleavage Site | Between Nle (P1) and Phe (P1') | Probes scissile bond hydrolysis kinetics |
Structural Fit | Fits within the conserved "substrate envelope" volume | Tests impact of drug-resistance mutations on substrate binding |
Kinetic Parameters | KM: 10–50 μM; kcat: 5–20 s⁻¹ | Standardizes PR activity assays; quantifies inhibition constants (Ki) of drugs |
Resistance Impact | Catalytic efficiency reduced >50% by V82A/I84V mutations | Reveals mechanistic basis of fitness costs in drug-resistant PR variants |
Substrate IV’s role extends beyond basic enzymology: Its interaction with residues frequently mutated in drug resistance (e.g., Asp30, Val82) underscores how resistance mutations can simultaneously impair substrate processing while evading inhibitors—a key challenge in HIV therapy [1] [2] [4].
Chemical Compounds Mentioned:
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